molecular formula C23H19FN4O2S2 B2375732 N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine CAS No. 1115896-48-4

N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine

Cat. No.: B2375732
CAS No.: 1115896-48-4
M. Wt: 466.55
InChI Key: FNMRKWJIDYKDOG-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine is a useful research compound. Its molecular formula is C23H19FN4O2S2 and its molecular weight is 466.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Several studies have synthesized compounds related to N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine, showing promising antimicrobial activity. For example, Bayrak et al. (2009) developed various 1,2,4-triazoles and their derivatives, demonstrating good to moderate antimicrobial activities in their screening. Similarly, Kaneria et al. (2016) synthesized 1,2,4-triazol derivatives and observed significant antimicrobial activity against various bacterial and fungal strains (Bayrak et al., 2009; Kaneria et al., 2016).

Anticancer Potential

Research has also explored the anticancer properties of related compounds. Ahsan and Shastri (2015) synthesized oxadiazole analogues exhibiting anticancer activity against various human cancer cell lines. Another study by Megally Abdo and Kamel (2015) reported that certain Mannich bases derived from similar compounds showed potent anticancer activity against gastric cancer cell lines, surpassing the standard CHS 828 (Ahsan & Shastri, 2015; Megally Abdo & Kamel, 2015).

Antioxidant Properties

Maheshwari et al. (2011) investigated the antioxidant activity of 1,3,4-oxadiazole derivatives, finding that compounds containing an aromatic group demonstrated significant free radical scavenging activity (Maheshwari et al., 2011).

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-14-21(32-22(26-14)16-5-3-2-4-6-16)18-11-19(29)28-23(27-18)31-13-20(30)25-12-15-7-9-17(24)10-8-15/h2-11H,12-13H2,1H3,(H,25,30)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMRKWJIDYKDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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